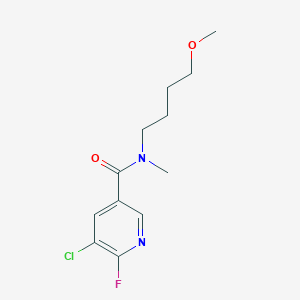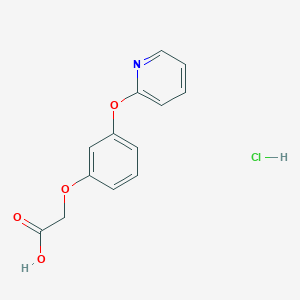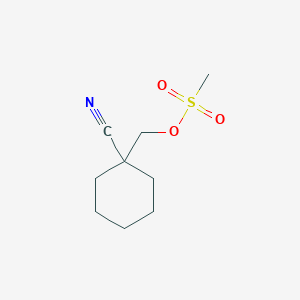
(1-Cyanocyclohexyl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyanocyclohexyl)methyl methanesulfonate is a chemical compound with the molecular formula C₉H₁₅NO₃S and a molecular weight of 217.29 g/mol . It is known for its applications in various chemical reactions and research fields.
作用機序
Target of Action
It is known that methanesulfonate esters, such as methyl methanesulfonate, are alkylating agents that act on dna .
Mode of Action
(1-Cyanocyclohexyl)methyl methanesulfonate likely acts as an alkylating agent, similar to other methanesulfonates. Alkylating agents work by transferring an alkyl group to DNA, preferentially methylating guanine and adenine bases . This methylation can lead to DNA damage, disrupting the normal function of the DNA molecule .
Biochemical Pathways
It is known that alkylating agents can cause dna damage, which can disrupt various cellular processes, including dna replication and transcription .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (21729) and its oil-like physical form , may influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound are likely related to its potential DNA alkylating activity. DNA alkylation can lead to DNA damage, potentially causing cell death or mutations . This makes alkylating agents useful in certain applications, such as cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 4°C . Additionally, the compound’s efficacy may be influenced by the cellular environment, including the presence of DNA repair mechanisms that can counteract the effects of DNA alkylation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyanocyclohexyl)methyl methanesulfonate typically involves the reaction of cyclohexanecarbonitrile with methanesulfonyl chloride in the presence of a base. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
(1-Cyanocyclohexyl)methyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base and an inert solvent.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a suitable catalyst can be used for the reduction of the nitrile group.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives where the methanesulfonate group is replaced by the nucleophile.
Reduction Reactions: The major product is the corresponding amine derivative.
科学的研究の応用
(1-Cyanocyclohexyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Cyclohexyl methyl methanesulfonate: Similar structure but lacks the nitrile group.
(1-Cyanocyclohexyl)methyl chloride: Similar structure but with a chloride leaving group instead of methanesulfonate.
Uniqueness
(1-Cyanocyclohexyl)methyl methanesulfonate is unique due to the presence of both a nitrile group and a methanesulfonate group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
特性
IUPAC Name |
(1-cyanocyclohexyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-14(11,12)13-8-9(7-10)5-3-2-4-6-9/h2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZAYIVGCVEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1(CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
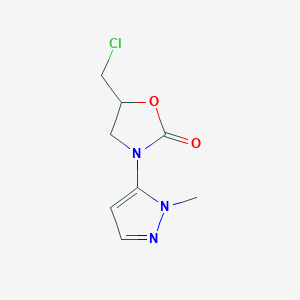
![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2888750.png)
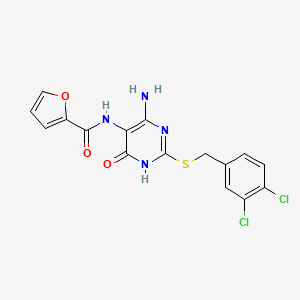
![N'-(2,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2888752.png)
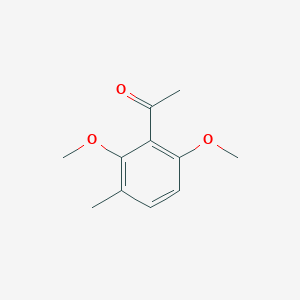
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2888755.png)

![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2888761.png)
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)
![5-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2888764.png)
